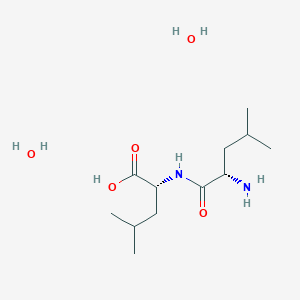
(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate typically involves a multi-step process. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the coupling of the protected amino acid with another amino acid derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final step involves deprotection and purification to obtain the desired dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its amino acid structure makes it a valuable tool for investigating peptide-based biological processes.
Medicine
In medicine, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine: A branched-chain amino acid with a similar structure but lacking the additional amino group.
L-Isoleucine: Another branched-chain amino acid with a similar structure but different side chain configuration.
L-Valine: A branched-chain amino acid with a simpler structure.
Uniqueness
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is unique due to its dual amino acid structure, which allows for more complex interactions and reactions compared to simpler amino acids. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H28N2O5 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid;dihydrate |
InChI |
InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2/t9-,10+;;/m0../s1 |
Clave InChI |
SLJAYOYNVUCZAF-JXGSBULDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.O.O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)

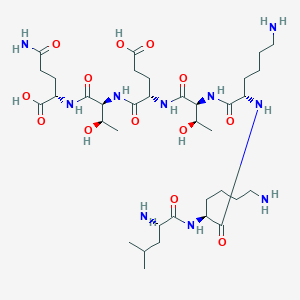
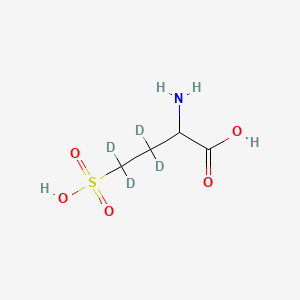
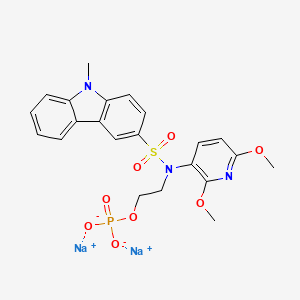
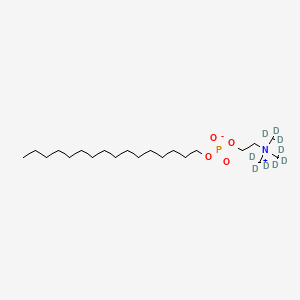
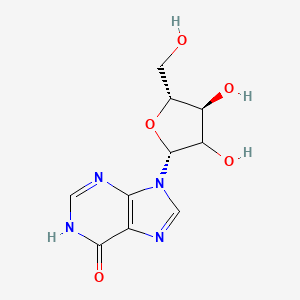
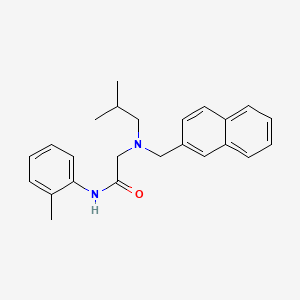
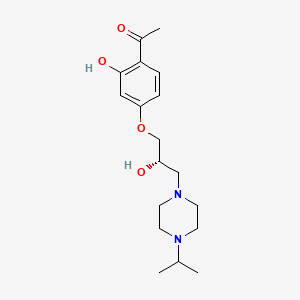
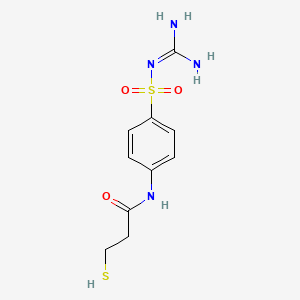
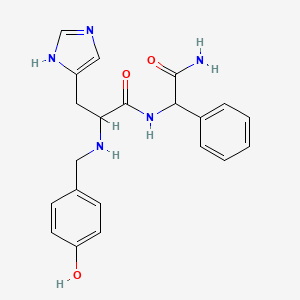
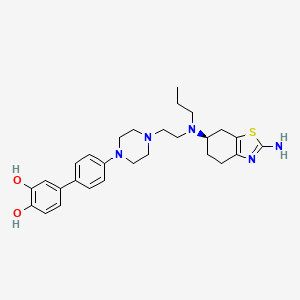
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
